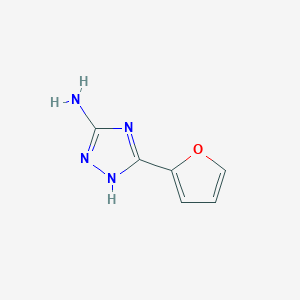

3-(furan-2-yl)-1H-1,2,4-triazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCDIRKSCUAMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434433 | |

| Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-61-4 | |

| Record name | 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Furyl)-4h-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine: Strategies, Mechanisms, and Experimental Protocols

Introduction

The convergence of furan and 1,2,4-triazole scaffolds in a single molecular entity, 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine, presents a molecule of significant interest to the scientific community, particularly within the realms of medicinal chemistry and materials science. The 1,2,4-triazole ring is a well-established pharmacophore found in a plethora of approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the furan ring, derivable from biomass, is a key heterocyclic building block in pharmaceuticals and functional materials.[4][5][6] The strategic combination of these two heterocycles yields a versatile scaffold for the development of novel therapeutic agents and functional organic molecules.

This guide provides an in-depth exploration of the synthetic pathways leading to this compound. Moving beyond a mere recitation of procedures, we will delve into the causality behind experimental choices, offering mechanistic insights and detailed, field-proven protocols. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of the synthesis of this valuable chemical building block.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify the most viable disconnection points and, consequently, the most practical starting materials. The core of the target molecule is the 5-amino-1,2,4-triazole ring. The most reliable methods for constructing this ring involve the cyclization of precursors that already contain the necessary nitrogen framework.

Two primary disconnection strategies emerge as the most efficient and widely adopted:

-

Disconnection A: Cleavage of the N1-C5 and N4-C3 bonds suggests a condensation reaction between a furan-containing acyl derivative (like a carbohydrazide or carboximidate) and a source for the C5-N-amine segment, such as cyanogen bromide or cyanamide.

-

Disconnection B: An alternative cleavage across the N2-C3 and N4-C5 bonds points towards a reaction between furan-2-carbohydrazide and dicyandiamide, which serves as a C-N-N building block.[7]

Caption: Retrosynthetic analysis of this compound.

These retrosynthetic pathways form the basis of the two most reliable and scalable synthetic routes, which will be discussed in detail. Both strategies advantageously utilize furan-2-carbohydrazide as a common, easily accessible intermediate.

Synthetic Pathway I: Cyclization of Furan-2-Carbohydrazide with Cyanogen Bromide

This is arguably the most direct and efficient method for the synthesis of the target compound. The logic of this pathway rests on the sequential formation of an acylsemicarbazide intermediate, which readily undergoes intramolecular cyclization.

Caption: General workflow for the synthesis via Pathway I.

Step 1: Synthesis of Furan-2-Carbohydrazide

The cornerstone of this synthesis is the preparation of furan-2-carbohydrazide. This intermediate provides the furan moiety and the N-N bond essential for the triazole ring. It is typically prepared from furan-2-carboxylic acid via a two-step process to ensure high purity and yield. Direct conversion from the acid is possible but often less efficient.

Causality of Experimental Choices:

-

Esterification First: Furan-2-carboxylic acid is first converted to its methyl or ethyl ester. This is a critical activation step. The ester is more reactive towards nucleophilic acyl substitution by hydrazine than the parent carboxylic acid, which would undergo a slow and reversible acid-base reaction with hydrazine.

-

Hydrazinolysis: The subsequent reaction with hydrazine hydrate is a robust and high-yielding transformation. The use of an excess of hydrazine hydrate drives the reaction to completion. Refluxing in a solvent like ethanol or methanol provides the necessary thermal energy for the reaction to proceed at a practical rate.

Experimental Protocol: Furan-2-Carbohydrazide

-

Esterification: To a solution of furan-2-carboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~2-3% v/v) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl furan-2-carboxylate, which can often be used in the next step without further purification.

-

Hydrazinolysis: Dissolve the crude methyl furan-2-carboxylate (1.0 eq) in ethanol (5 mL per gram of ester).

-

Add hydrazine hydrate (80-99%, 2.0-3.0 eq) and reflux the mixture for 3-5 hours.

-

Upon cooling, a white precipitate of furan-2-carbohydrazide typically forms. The product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

With the key hydrazide in hand, the construction of the triazole ring is achieved through a one-pot reaction with cyanogen bromide.

Mechanism Insight: The reaction proceeds via initial nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon of cyanogen bromide. This forms a highly reactive N-cyano-hydrazide intermediate. A base, such as potassium bicarbonate, facilitates the subsequent intramolecular cyclization by deprotonating the hydrazide nitrogen, which then attacks the cyano group. The resulting cyclic intermediate eliminates water to afford the aromatic triazole ring.

Experimental Protocol: Cyclization

-

Dissolve furan-2-carbohydrazide (1.0 eq) in a suitable solvent such as n-butanol or a mixture of water and dioxane (e.g., 1:1, 10-15 mL per gram).

-

Add a mild base, such as sodium bicarbonate or potassium bicarbonate (1.5-2.0 eq).

-

To this stirred suspension, add a solution of cyanogen bromide (1.1-1.2 eq) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, heat the reaction mixture to reflux (typically 90-110 °C) for 6-12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure. Add water to the residue to precipitate the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield this compound as a crystalline solid.

Synthetic Pathway II: Reaction of Furan-2-Carbohydrazide with Dicyandiamide

An alternative and effective route utilizes dicyandiamide as the cyclizing agent. This method avoids the use of the highly toxic cyanogen bromide, making it a safer, albeit sometimes lower-yielding, alternative.

Causality of Experimental Choices: This reaction is typically performed under acidic conditions or at high temperatures. The acid protonates the dicyandiamide, making it more susceptible to nucleophilic attack by the hydrazide. The subsequent cyclization and dehydration steps lead to the formation of the triazole ring.[7]

Experimental Protocol:

-

Combine furan-2-carbohydrazide (1.0 eq) and dicyandiamide (1.1 eq) in a high-boiling solvent such as ethylene glycol or in a flask without solvent for a melt reaction.

-

Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, if performing the reaction in a solvent.

-

Heat the mixture to a high temperature (typically 120-160 °C) for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Add water to the reaction mass to induce precipitation of the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Purify the product by recrystallization from ethanol or an ethanol/DMF mixture to obtain the pure compound.

Physicochemical Characterization

Validation of the final product's identity and purity is paramount. The following data are characteristic of this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~ 11.5-12.5 (s, 1H, triazole N-H), δ ~ 7.8-8.0 (m, 1H, furan H5), δ ~ 7.0-7.2 (m, 1H, furan H3), δ ~ 6.6-6.8 (m, 1H, furan H4), δ ~ 6.0-6.5 (s, 2H, -NH₂). Chemical shifts are approximate and can vary with solvent and concentration. |

| ¹³C NMR (DMSO-d₆) | δ ~ 158-160 (C-NH₂), δ ~ 148-150 (Triazole C-furan), δ ~ 144-146 (Furan C5), δ ~ 142-144 (Furan C2), δ ~ 112-114 (Furan C4), δ ~ 110-112 (Furan C3). |

| IR Spectroscopy (KBr) | ν ~ 3300-3450 cm⁻¹ (N-H stretch, amine), ν ~ 3100-3200 cm⁻¹ (N-H stretch, triazole), ν ~ 1640-1660 cm⁻¹ (C=N stretch), ν ~ 1550-1570 cm⁻¹ (N-H bend), ν ~ 1010-1020 cm⁻¹ (C-O-C stretch, furan). |

| Mass Spectrometry | ESI-MS: Expected [M+H]⁺ at m/z = 151.06. |

Applications and Future Perspectives

This compound is not merely a synthetic target but a valuable platform for further chemical exploration. The primary amine group serves as a versatile handle for derivatization, allowing for the synthesis of a diverse library of compounds through reactions such as acylation, alkylation, and Schiff base formation.

Derivatives of this core structure have been investigated for a range of biological activities. The incorporation of this scaffold into larger molecules has shown promise in the development of novel antimicrobial and anticancer agents.[8][9] Furthermore, the conjugated π-system of the furan and triazole rings suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.[10]

Future work will likely focus on diversity-oriented synthesis to explore the chemical space around this scaffold. High-throughput screening of these derivative libraries against various biological targets could lead to the discovery of new lead compounds for drug development.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through several reliable synthetic routes. The most efficient and common pathway involves the cyclization of the readily accessible furan-2-carbohydrazide with cyanogen bromide. An alternative, safer route utilizing dicyandiamide also provides a viable option. This guide has provided a detailed, mechanistically-grounded overview of these synthetic strategies, complete with practical experimental protocols and characterization data. As a versatile building block, this compound holds considerable potential for advancing research in medicinal chemistry and materials science, underscoring the continued importance of fundamental heterocyclic synthesis.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Furan synthesis [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]-1,3,4 –Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(furan-2-yl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural elucidation, including IUPAC nomenclature and tautomerism, detailed synthetic protocols, and thorough spectroscopic characterization. Furthermore, this guide will explore the burgeoning therapeutic potential of this molecular scaffold, with a focus on its applications in the development of novel antimicrobial and anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic entities.

Introduction: The Emergence of Furan-Triazole Scaffolds in Drug Discovery

The confluence of furan and 1,2,4-triazole rings in a single molecular entity has given rise to a class of compounds with remarkable pharmacological versatility. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a common motif in numerous natural products and approved drugs, contributing to their biological activity and pharmacokinetic profiles. The 1,2,4-triazole ring, a stable aromatic system with three nitrogen atoms, is a well-established pharmacophore known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The synergistic combination of these two heterocycles in 5-(furan-2-yl)-1H-1,2,4-triazol-3-amine has positioned it as a promising scaffold for the development of new therapeutics.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of 3,5-disubstituted 1,2,4-triazoles can be complex due to the potential for tautomerism. The compound can exist in three possible tautomeric forms:

-

5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine

-

3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine

-

5-(Furan-2-yl)-4H-1,2,4-triazol-3-amine

Studies on analogous 3-amino-5-substituted-1,2,4-triazoles have demonstrated that the 5-amino-1H-tautomer is generally the most stable and predominant form in solution and the solid state .[1] Therefore, the preferred IUPAC name for this compound is 5-(furan-2-yl)-1H-1,2,4-triazol-3-amine .

Chemical Structure:

-

Molecular Formula: C₆H₆N₄O

-

Molecular Weight: 150.14 g/mol

-

SMILES: c1cc(oc1)c2nnc(n2)N

-

InChI Key: PXCDIRKSCUAMKA-UHFFFAOYSA-N

Below is a DOT script for generating the chemical structure of the predominant tautomer.

References

Spectral data for 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine

This guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound this compound, a molecule of interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the spectroscopic principles and experimental considerations for researchers in the field. The spectral predictions and interpretations are grounded in established principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the furan ring, a five-membered aromatic heterocycle, directly linked to a 1,2,4-triazole-5-amine core, results in a distinct spectroscopic fingerprint.[3] Understanding this fingerprint is crucial for confirming synthesis, elucidating structure, and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the furan and triazole ring protons, as well as the amine and amide protons. The exact chemical shifts can be influenced by the solvent used, with DMSO-d₆ being a common choice for this class of compounds due to its ability to dissolve polar compounds and reveal exchangeable protons.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| NH (Triazole) | 12.5 - 13.5 | Broad Singlet | - | This proton is part of the triazole ring and its broadness is due to tautomerism and exchange. |

| NH₂ (Amine) | 5.0 - 6.0 | Broad Singlet | - | These protons are exchangeable with deuterium and their chemical shift is highly dependent on concentration and temperature. |

| H-5' (Furan) | 7.6 - 7.8 | Doublet of Doublets | J ≈ 1.8, 0.8 Hz | The proton at the 5-position of the furan ring. |

| H-3' (Furan) | 6.9 - 7.1 | Doublet of Doublets | J ≈ 3.4, 0.8 Hz | The proton at the 3-position of the furan ring. |

| H-4' (Furan) | 6.5 - 6.7 | Doublet of Doublets | J ≈ 3.4, 1.8 Hz | The proton at the 4-position of the furan ring. |

Note: Predicted values are based on related furan and triazole structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-5 (Triazole) | 160 - 162 | Carbon bearing the amine group. |

| C-3 (Triazole) | 156 - 158 | Carbon attached to the furan ring. |

| C-2' (Furan) | 148 - 150 | Carbon of the furan ring attached to the triazole. |

| C-5' (Furan) | 143 - 145 | |

| C-3' (Furan) | 125 - 127 | |

| C-4' (Furan) | 110 - 112 |

Note: Predicted values are based on known shifts for furan and 1,2,4-triazole systems.[1][4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O-C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine & Triazole) | 3100 - 3400 | Medium-Strong, Broad | Stretching |

| C-H (Aromatic/Furan) | 3000 - 3100 | Medium | Stretching |

| C=N (Triazole Ring) | 1600 - 1650 | Medium-Strong | Stretching |

| C=C (Furan Ring) | 1450 - 1550 | Medium | Stretching |

| =C-O-C (Furan Ring) | 1025 - 1220 | Strong | Asymmetric Stretching |

| C-H (Furan Ring) | 750 - 800 | Strong | Out-of-plane Bending |

The broadness of the N-H stretching band is indicative of hydrogen bonding, a common feature in molecules with amine and triazole functionalities.[2][5][6][7] The presence of strong bands for the furan ring's C-O-C stretching and C-H out-of-plane bending are highly characteristic.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectral Data

For this compound (C₆H₆N₄O), the expected monoisotopic mass is approximately 150.054 Da.[3] In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 151.061 and [M+Na]⁺ at m/z 173.043.[3]

| Ion | Predicted m/z |

| [M]⁺ | 150.054 |

| [M+H]⁺ | 151.061 |

| [M+Na]⁺ | 173.043 |

Proposed Fragmentation Pathway

The fragmentation of 1,2,4-triazoles can be complex, often involving ring cleavage.[8] A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below.

Caption: Proposed ESI-MS fragmentation of the parent ion.

Experimental Protocols

To obtain the spectral data discussed, the following standard methodologies are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain the ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder onto the ATR crystal.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Caption: General workflow for spectroscopic analysis.

Conclusion

The predicted spectral data for this compound provides a comprehensive analytical framework for researchers. The combination of NMR, IR, and Mass Spectrometry offers a self-validating system for the structural confirmation of this and related heterocyclic compounds. The methodologies and interpretations presented in this guide are designed to support the synthesis and characterization efforts in the development of new chemical entities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Furan-Triazole Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of furan-triazole compounds. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices and the logic that underpins the characterization and application of this vital class of heterocyclic compounds. The fusion of the furan moiety, a versatile pharmacophore, with the stable and interactive triazole ring has given rise to a scaffold of immense interest in medicinal chemistry.[1][2][3]

Chapter 1: Synthetic Strategies and Structural Verification

The journey into understanding any compound class begins with its synthesis. The choice of synthetic route is paramount, dictating not only yield and purity but also the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies. For furan-triazole hybrids, the modular nature of the scaffold lends itself to convergent synthesis strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[4] This approach offers high yields, mild reaction conditions, and exceptional regioselectivity for 1,4-disubstituted 1,2,3-triazoles.

The rationale for employing CuAAC lies in its reliability and broad substrate scope. It allows for the independent synthesis and purification of a furan-containing alkyne and a variety of azide partners, which are then joined in the final step. This modularity is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries.

Experimental Protocol: Representative Synthesis of a Furan-Triazole Hybrid via CuAAC

This protocol outlines a generalized, self-validating workflow for synthesizing a furan-[1,2,3-triazole] derivative.

Objective: To synthesize 1-(benzyl)-4-(furan-2-yl)-1H-1,2,3-triazole.

Materials:

-

2-Ethynylfuran (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Sodium Ascorbate (0.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Solvent: 1:1 mixture of tert-Butanol and Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-ethynylfuran (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the CuSO₄·5H₂O solution. The reaction is often characterized by a color change.

-

Scientist's Note: The sodium ascorbate is crucial as it reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.

-

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Workup: Upon completion, dilute the reaction mixture with water and extract three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This step removes residual copper salts and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furan-triazole product.

-

Verification: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and IR spectroscopy (as detailed in Chapter 2).

Visualization: Synthetic Workflow

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids [mdpi.com]

The Synthetic Landscape of 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural features and versatile synthetic accessibility have led to the discovery of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the core synthetic strategies for preparing this compound and its analogs. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, elucidates reaction mechanisms, and presents detailed, field-proven methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Furan-Triazole Hybrid Scaffold in Drug Discovery

The strategic combination of furan and 1,2,4-triazole rings in a single molecular entity gives rise to a scaffold with a rich three-dimensional architecture and a favorable profile for interacting with biological targets. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common pharmacophore found in numerous natural products and synthetic drugs, contributing to their biological activity through various interactions.[3] The 1,2,4-triazole ring, with its three nitrogen atoms, is a bioisostere of amide and ester groups, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at the active sites of enzymes and receptors.[2]

The amine substitution at the 5-position of the triazole ring provides a key handle for further derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of physicochemical and pharmacological properties. The demonstrated antimicrobial and antifungal activities of furan-containing 1,2,4-triazoles underscore the potential of this scaffold in addressing the growing challenge of drug-resistant pathogens.[4]

This guide will focus on the most prevalent and efficient synthetic routes to access the this compound core and its derivatives, with a particular emphasis on practical, reproducible, and scalable methodologies.

Key Synthetic Strategies and Mechanistic Insights

The synthesis of this compound derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Route A: From Furan-2-Carbohydrazide and Cyanamide Precursors

A robust and widely employed method involves the reaction of furan-2-carbohydrazide with a cyanamide equivalent, such as S-methylisothiourea or cyanogen bromide. This approach is attractive due to the commercial availability of the starting materials and the generally high yields.

2.1.1. Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the cyanamide derivative. This is followed by an intramolecular cyclization with the elimination of a small molecule (e.g., methyl mercaptan or hydrogen bromide) to afford the stable 1,2,4-triazole ring.

Caption: Synthetic workflow from furan-2-carbohydrazide.

Route B: Cyclization of N-Furoyl Thiosemicarbazide

Another common approach involves the preparation of an N-furoyl thiosemicarbazide intermediate, followed by cyclization under basic conditions. This method offers the advantage of readily available starting materials and straightforward reaction conditions.

2.2.1. Reaction Mechanism

Furan-2-carbohydrazide is first reacted with an isothiocyanate to form the corresponding thiosemicarbazide. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the thiocarbonyl carbon, followed by the elimination of a water molecule to yield the 3-thiol-1,2,4-triazole. The thiol can then be converted to the amine.

Caption: Synthesis via N-furoyl thiosemicarbazide cyclization.

Route C: Condensation of Furoic Acid with Aminoguanidine

A direct and often high-yielding approach is the condensation of a furoic acid derivative with aminoguanidine. This method can be performed under conventional heating or accelerated using microwave irradiation, offering a greener synthetic alternative.[5][6]

2.3.1. Reaction Mechanism

The reaction is typically acid-catalyzed and proceeds through the formation of an N-acyl aminoguanidine intermediate. This intermediate then undergoes intramolecular cyclodehydration to form the stable 1,2,4-triazole ring. The use of microwave irradiation can significantly reduce reaction times and improve yields.[7]

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. archivepp.com [archivepp.com]

- 5. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Foreword: The Convergence of Furan and Triazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach for the development of novel therapeutic agents. This guide focuses on a molecule of significant interest: 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine . This compound represents a thoughtful hybridization of two key pharmacophores: the furan ring, a five-membered aromatic heterocycle known for its diverse biological activities, and the 1,2,4-triazole nucleus, a versatile scaffold integral to numerous clinically successful drugs.[1] The rationale behind this molecular architecture lies in the potential for synergistic or additive pharmacological effects, leading to enhanced efficacy and novel mechanisms of action. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, chemical properties, and prospective therapeutic applications of this promising heterocyclic entity.

Molecular Architecture and Physicochemical Properties

The core structure of this compound, with the molecular formula C₆H₆N₄O, features a furan ring attached to the C3 position of a 1H-1,2,4-triazole ring, which is further substituted with an amine group at the C5 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O | PubChem |

| Molecular Weight | 150.14 g/mol | PubChem |

| Monoisotopic Mass | 150.05415 Da | [2] |

| Predicted XlogP | 0.4 | [2] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: Some properties are predicted based on computational models.

The presence of both hydrogen bond donors (the amino group and the triazole N-H) and acceptors (the furan oxygen and the triazole nitrogen atoms) suggests that this molecule can participate in various intermolecular interactions with biological targets.

Synthesis of this compound: A Plausible Synthetic Protocol

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol:

Materials:

-

Furan-2-carboxylic acid

-

Aminoguanidine hydrochloride

-

Phosphorus oxychloride (POCl₃) or a suitable dehydrating agent

-

Pyridine (as a base)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Formation of the Acylaminoguanidine Intermediate:

-

In a round-bottom flask, dissolve furan-2-carboxylic acid (1 equivalent) in an appropriate solvent such as pyridine.

-

Slowly add a condensing agent like phosphorus oxychloride (1.1 equivalents) to the solution while stirring in an ice bath to control the exothermic reaction.

-

To this mixture, add aminoguanidine hydrochloride (1 equivalent) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, followed by heating at a gentle reflux for 2-4 hours to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization to the Triazole Ring:

-

After the formation of the acylaminoguanidine intermediate, the reaction mixture is heated at a higher temperature (typically 120-150 °C) to induce cyclization. This step drives the intramolecular dehydration and subsequent ring closure to form the 1,2,4-triazole ring. The duration of heating can vary from 4 to 8 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate to precipitate the crude product.

-

The precipitate is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

-

Characterization and Analytical Profile

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (typically in the range of δ 6.5-7.8 ppm). The amino group protons would likely appear as a broad singlet, and the triazole N-H proton would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the furan and triazole rings.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (150.14 g/mol ).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the amine and triazole ring, C=N stretching of the triazole ring, and C-O-C stretching of the furan ring.

Potential Biological Activities and Therapeutic Applications

The fusion of the furan and 1,2,4-triazole moieties suggests a high potential for diverse biological activities. Literature on analogous compounds provides a strong basis for predicting the therapeutic utility of this compound.

Antimicrobial Activity

Derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being particularly sensitive. The introduction of different alkyl and ester groups to the thiol moiety has been shown to modulate this activity. Although the target molecule lacks the thiol group, the core furan-triazole-amine scaffold is a strong indicator of potential antimicrobial properties.

Diagram 2: General Antimicrobial Evaluation Workflow

Caption: Workflow for assessing antimicrobial activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of furan- and triazole-containing hybrids. For instance, novel 3-(furan-2-yl)pyrazolyl hybrid chalcones have shown significant anticancer activity against various human cancer cell lines, including liver (HepG2), breast (MCF7), and lung (A549) cancer cells.[5] The mechanism of action for some of these compounds involves the induction of DNA damage.[5] Furthermore, other 1,2,4-triazole derivatives have been reported to exhibit cytotoxic effects through mechanisms such as cell cycle arrest and apoptosis induction.

Table 2: Reported Anticancer Activity of Related Furan-Triazole Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| Dibenzo[b,d]furan-1H-1,2,4-triazole derivatives | HL-60, MCF-7, SMMC-7721, etc. | As low as < 3.50 µM | |

| Novel 5-amino[3][6]triazole derivatives | HepG2, MCF7 | 17.69 to 27.09 μM/L | [7] |

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents.

-

Substitution on the Triazole Ring: The presence and nature of substituents on the triazole ring can dramatically affect the biological activity. For example, in a series of dibenzo[b,d]furan-1H-1,2,4-triazole derivatives, substitution at the 4-position of the triazole with benzyl or other bulky groups was found to be crucial for enhancing cytotoxic activity.

-

The Role of the Furan Moiety: The furan ring is not merely a passive linker but an active contributor to the overall pharmacological profile. Its electronic properties and ability to engage in hydrogen bonding and π-π stacking interactions are critical for target binding.

Future Perspectives and Conclusion

This compound stands as a molecule of considerable interest at the intersection of medicinal and synthetic chemistry. Its straightforward, albeit not explicitly detailed, synthetic accessibility and the promising biological activities of its close analogs make it a compelling candidate for further investigation. Future research should focus on the definitive synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its antimicrobial and anticancer potential against a broad panel of pathogens and cancer cell lines. Elucidation of its precise mechanism of action will be paramount in guiding the rational design of next-generation therapeutics based on this versatile furan-triazole scaffold. This technical guide provides a foundational framework to inspire and support such endeavors.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. PubChemLite - this compound (C6H6N4O) [pubchemlite.lcsb.uni.lu]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 58589-69-8|3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical need for robust and reliable analytical methodologies, this document outlines a suite of techniques for the comprehensive evaluation of this molecule. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental workflows. We will delve into chromatographic separations, spectroscopic characterization, and mass analysis, providing not just procedural steps, but also the scientific rationale behind the selection of specific methods and parameters. This guide is structured to empower the user to develop and validate analytical methods tailored to their specific research and development needs.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in the architecture of a multitude of pharmacologically active agents, exhibiting a broad spectrum of biological activities.[1] The fusion of this privileged scaffold with a furan moiety, another biologically significant heterocycle, in this compound suggests a molecule with considerable potential in drug discovery. The amino substituent further enhances its chemical versatility and potential for biological interactions. Accurate and precise analytical characterization is paramount for ensuring the purity, stability, and overall quality of this compound in any research or development pipeline. This document serves as a practical guide to achieving this.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the rational design of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O | [2] |

| Monoisotopic Mass | 150.05415 Da | [2] |

| Predicted XlogP | 0.4 | [2] |

| SMILES | C1=COC(=C1)C2=NC(=NN2)N | [2] |

| InChIKey | PXCDIRKSCUAMKA-UHFFFAOYSA-N | [2] |

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) will depend on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

Given the polar nature suggested by the predicted XlogP and the presence of amine and triazole functionalities, HPLC is the recommended primary technique for the analysis of this compound. Both reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography) modes should be considered.

This protocol provides a starting point for method development.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the initial mobile phase composition). The final concentration should be approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18 (4.6 x 150 mm, 5 µm) | Standard starting phase for moderately polar compounds. |

| Mobile Phase | Gradient of A and B | To elute a range of potential impurities. |

| Gradient | 5-95% B over 20 min | A broad gradient to ensure elution of all components. |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Injection Vol. | 10 µL | |

| Detection | UV at 254 nm and 280 nm | 254 nm is a common wavelength for aromatic systems. 280 nm is suggested based on related furan-triazole structures. |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the purity.

-

For trace-level quantification, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Chromatography: Utilize the HPLC conditions developed in Protocol 3.1.1, optimizing for a shorter run time if necessary.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended due to the basic nature of the amine and triazole nitrogens.

-

Precursor Ion: The predicted [M+H]⁺ ion is m/z 151.06143.[2]

-

Product Ions: Perform a product ion scan to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM).

-

| Parameter | Setting | Rationale |

| Ion Source | ESI | Suitable for polar, non-volatile compounds. |

| Polarity | Positive | Protonation of the basic nitrogen atoms is expected. |

| Precursor Ion (Q1) | m/z 151.06 | The protonated molecule. |

| Product Ions (Q3) | To be determined experimentally | For selective and sensitive detection. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound may be challenging due to its polarity and potential for thermal degradation. Derivatization is often necessary for heterocyclic amines to improve volatility and chromatographic performance.

Derivatization:

-

Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be effective for the amine and triazole NH groups.

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

Procedure:

-

Derivatization:

-

In a sealed vial, react a known amount of the dried sample with an excess of BSTFA in a suitable solvent (e.g., pyridine or acetonitrile) at 70-80 °C for 30-60 minutes.

-

-

GC Conditions:

| Parameter | Condition | Rationale |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of compounds. |

| Inlet Temp. | 250 °C | |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | A general-purpose temperature program. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | |

| MS Transfer Line | 280 °C | |

| Ion Source Temp. | 230 °C | |

| Ionization Energy | 70 eV | Standard for EI. |

| Scan Range | m/z 40-500 | To capture the molecular ion and fragment ions. |

Spectroscopic Characterization: Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.

-

¹H NMR:

-

Signals corresponding to the three protons of the furan ring. Their chemical shifts and coupling constants will be characteristic of a 2-substituted furan.

-

A broad signal for the NH protons of the triazole ring and the amino group. These may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the four carbons of the furan ring and the two carbons of the triazole ring.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard ¹³C NMR spectrum (proton-decoupled).

-

Consider advanced experiments like COSY, HSQC, and HMBC for complete assignment of all proton and carbon signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Based on the structure and general IR data for amines and triazoles:[3][4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3400-3250 (two bands) | Asymmetric & Symmetric Stretch |

| N-H (Triazole) | ~3100 | Stretch |

| C-H (Furan) | ~3100 | Stretch |

| C=N (Triazole) | 1640-1580 | Stretch |

| N-H (Amine) | 1650-1580 | Bend |

| C-O-C (Furan) | ~1250 and ~1050 | Asymmetric & Symmetric Stretch |

| C-N | 1335-1250 | Stretch |

Instrumentation:

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan before acquiring the sample spectrum.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.

Instrumentation:

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol or methanol.

-

Sample Preparation:

-

Prepare a stock solution of the compound of known concentration.

-

Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Acquire the spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax). For a related furan-triazole compound, a λmax of 280 nm was observed.

-

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of this compound.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the identity, purity, and quantity of this promising heterocyclic compound. It is imperative to note that the provided protocols serve as a starting point, and method validation should be performed to ensure suitability for the intended application.

References

In vitro antimicrobial assay protocol for furan-triazole compounds.

Topic: In Vitro Antimicrobial Assay Protocol for Furan-Triazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Furan-Triazole Compounds in Antimicrobial Drug Discovery

The rise of antimicrobial resistance (AMR) is a global health emergency that threatens our ability to treat infectious diseases.[1] This crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Furan-triazole compounds, a class of heterocyclic molecules, have emerged as a promising scaffold in medicinal chemistry. The hybridization of the furan ring, known for its diverse biological activities, with the versatile 1,2,4-triazole nucleus has yielded derivatives with significant antibacterial and antifungal potential.[2][3][4]

To rigorously evaluate the antimicrobial efficacy of these novel synthetic compounds, standardized and reproducible in vitro assays are paramount. This guide provides a detailed, field-proven protocol for determining the antimicrobial activity of furan-triazole derivatives, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI). We will detail the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the subsequent assay to establish the Minimum Bactericidal Concentration (MBC). Additionally, the agar well diffusion method will be described as a robust initial screening tool.

Core Principles of Antimicrobial Susceptibility Testing

The primary goal of these assays is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (MIC) and the lowest concentration that can kill 99.9% of the initial microbial population (MBC).[5][6][7]

-

Minimum Inhibitory Concentration (MIC): This is a measure of the bacteriostatic or fungistatic activity of a compound. It is determined by exposing a standardized microbial inoculum to serial dilutions of the test compound.[6] The MIC is the lowest concentration at which no visible growth is observed after a specified incubation period.[6][8]

-

Minimum Bactericidal Concentration (MBC): This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[7][8] It is a crucial next step after MIC determination, particularly for infections in immunocompromised patients where a cidal effect is preferred.[9] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction of the initial bacterial inoculum.[8][9][10]

Materials and Reagents

Scientist's Note: The quality and standardization of materials are critical for reproducible results. Using reference strains and adhering to established media formulations, such as those specified by CLSI, is a self-validating step that ensures the integrity of the experiment.

-

Test Compounds: Synthesized furan-triazole derivatives.

-

Solvent: Dimethyl sulfoxide (DMSO), sterile. Causality: Furan-triazole compounds are often poorly soluble in water. DMSO is a common solvent, but it's crucial to ensure the final concentration in the assay does not exceed 1-2%, as it can have its own inhibitory effects. A solvent toxicity control is mandatory.

-

Microbial Strains:

-

Quality Control (QC) Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028. Causality: These strains have well-documented susceptibility profiles and are used to validate the test system, as outlined in CLSI M100 documents.[11][12][13]

-

Test Strains: Relevant clinical or environmental isolates.

-

-

Growth Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[6][14] Causality: The concentration of divalent cations (Ca²⁺ and Mg²⁺) significantly affects the activity of certain antibiotics and must be standardized.

-

Mueller-Hinton Agar (MHA) for bacteria.[5]

-

RPMI 1640 Medium with L-glutamine, buffered with MOPS, for fungi.

-

-

Standard Antibiotics (Positive Controls):

-

Ciprofloxacin or Gentamicin for bacteria.

-

Fluconazole or Amphotericin B for fungi.

-

-

Equipment and Consumables:

Experimental Workflow Overview

The overall process involves preparing the necessary reagents, performing serial dilutions of the test compounds, inoculating with a standardized microbial culture, incubating, and finally, reading and interpreting the results to determine MIC and MBC.

Caption: Overall workflow for determining MIC and MBC of furan-triazole compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M07 guidelines, which describe standard broth dilution methods for aerobic bacteria.[15][16]

-

Preparation of Compound Stock Solution:

-

Accurately weigh the furan-triazole compound and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Scientist's Note: The initial stock concentration should be at least 10 times the highest concentration to be tested to minimize the final DMSO concentration.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the compound stock solution to well 1. This well will have a higher volume initially.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of compound at decreasing concentrations.

-

Well 11 will serve as the growth control (no compound). Add 100 µL of CAMHB.

-

Well 12 will serve as the sterility control (no compound, no inoculum).[5]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well. Causality: The inoculum density is a critical variable; too high an inoculum can lead to falsely elevated MIC values.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each well (1-11) is now 200 µL, and the compound concentrations have been diluted by half.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

-

-

Reading the MIC:

-

After incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the furan-triazole compound that completely inhibits visible growth (i.e., the first clear well).[6]

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed immediately after the MIC has been determined and is essential for understanding if a compound is cidal or static.[7][9]

-

Subculturing from MIC Plate:

-

From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile MHA plate.[5][9]

-

Spread the aliquot evenly across the surface of the agar.

-

Scientist's Note: It is also critical to plate a dilution of the original inoculum used in the MIC test to perform a starting CFU count, which is needed to verify the 99.9% reduction.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

-

Reading the MBC:

Caption: Logical relationship between MIC determination and the subsequent MBC assay.

Protocol 3: Agar Well Diffusion Assay

The agar well diffusion method is a simple, cost-effective preliminary screening technique to qualitatively assess the antimicrobial activity of compounds.[1][17][18]

-

Prepare Inoculum Lawn: A standardized microbial inoculum (0.5 McFarland) is uniformly spread across the surface of an MHA plate using a sterile cotton swab.[17]

-

Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[1]

-

Add Compounds: Pipette a fixed volume (e.g., 50-100 µL) of the furan-triazole solution (at a known concentration) into each well. A negative control (solvent) and positive control (standard antibiotic) should be included on each plate.[19]

-

Incubate: Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Measure Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.[17]

Data Presentation and Interpretation

Results should be recorded systematically. The ratio of MBC to MIC is calculated to classify the primary antimicrobial effect.

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Furan-Triazole-A | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |

| Furan-Triazole-A | E. coli ATCC 25922 | 8 | 128 | 16 | Bacteriostatic |

| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |

| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |

Interpretation Guidelines:

-

Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5][9]

-

Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound is primarily bacteriostatic.[9]

-

Resistance: An MBC/MIC ratio ≥ 32 may indicate microbial tolerance or resistance to the test compound.[10]

By adhering to these rigorous, well-referenced protocols, researchers can generate reliable and comparable data on the antimicrobial efficacy of novel furan-triazole compounds, paving the way for the development of next-generation therapeutics.

References

- 1. botanyjournals.com [botanyjournals.com]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthesis and antimicrobial potential of nitrofuran–triazole congeners - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. iacld.com [iacld.com]

- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 13. darvashco.com [darvashco.com]

- 14. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistnotes.com [chemistnotes.com]

- 19. hereditybio.in [hereditybio.in]

Topic: Utilizing 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine as a Versatile Scaffold in Modern Drug Design

An Application Note and Protocol Guide for Drug Discovery Researchers

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of the 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine scaffold. We delve into the rationale behind its selection, detailing the synergistic contributions of the furan and 1,2,4-triazole moieties, which are considered "privileged structures" in medicinal chemistry.[1][2] This guide furnishes detailed, validated protocols for the synthesis of the core scaffold, the creation of a diversified chemical library, and robust methodologies for screening its biological activities across key therapeutic areas, including oncology, infectious diseases, and inflammation. By integrating step-by-step experimental procedures with the underlying scientific principles, this note aims to empower research teams to efficiently explore the therapeutic potential of this promising heterocyclic scaffold.

Introduction: The Strategic Value of the Furan-Triazole Hybrid Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents.[2][3] The 1,2,4-triazole ring is a particularly valued pharmacophore due to its metabolic stability, capacity for hydrogen bonding, and its function as a bioisostere for amide groups, properties that contribute to favorable pharmacokinetic profiles.[1][4] This has led to its incorporation into a wide array of successful drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[1][5][6]

Similarly, the furan ring, a five-membered aromatic heterocycle, is a crucial component in numerous pharmacologically active compounds.[3][7][8] It can act as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can enhance drug-receptor interactions and metabolic stability.[7] The fusion of these two "privileged" structures into the single molecular entity, this compound, creates a novel scaffold with significant potential. Its key advantages include:

-

Multiple Diversification Points: The primary amine at the 5-position serves as an excellent synthetic handle for building a diverse library of derivatives.

-

Defined Spatial Geometry: The scaffold presents a rigid framework with specific vectors for hydrogen bond donors and acceptors, facilitating targeted interactions with biological macromolecules.

-

Favorable Physicochemical Properties: The combination of the polar triazole amine and the more lipophilic furan ring provides a balanced starting point for optimizing drug-like properties.[9]

This guide will provide the necessary protocols to harness the potential of this scaffold, from initial synthesis to biological evaluation.

Synthesis and Library Generation

The successful exploration of any scaffold begins with a robust and reproducible synthetic route. The following section details the synthesis of the core scaffold and a strategy for library generation.

Protocol: Synthesis of this compound

This protocol outlines a reliable method starting from furan-2-carboxylic acid hydrazide. The causality behind this multi-step synthesis involves the sequential construction of the triazole ring from an acylhydrazide precursor.

Materials:

-

Furan-2-carboxylic acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

-

Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate:

-

In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

-

Add furan-2-carboxylic acid hydrazide (0.1 mol) to the solution and cool the mixture to below 10°C in an ice bath.

-

Add carbon disulfide (0.12 mol) dropwise with constant stirring. The addition should be slow to control the exothermic reaction.

-

Continue stirring the mixture at room temperature for 12-16 hours. The intermediate salt will precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry in a vacuum desiccator.

-

-

Synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol:

-

To a suspension of the potassium salt from the previous step (0.08 mol) in water (50 mL), add hydrazine hydrate (0.16 mol).

-

Reflux the mixture with stirring for 4-6 hours. The color of the reaction mixture will change, and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 5-6.

-

The triazole-thiol product will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

-

-

Desulfurization to Yield this compound:

-

This step often involves Raney Nickel, which requires careful handling. An alternative is oxidative desulfurization.

-

To a solution of the triazole-thiol from the previous step (0.05 mol) in an appropriate solvent (e.g., ethanol), add a desulfurizing agent such as Raney Nickel (use with extreme caution, follow all safety protocols) or an oxidizing agent like nitric acid under controlled conditions.

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the desulfurizing agent.

-

Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final scaffold, this compound.

-

Library Generation Strategy

The primary amine at the C5 position is the ideal point for diversification. A library can be rapidly generated via parallel synthesis, primarily through amide bond formation.

General Protocol: Acylation of the Scaffold

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Add a base such as triethylamine or DIEA (1.2 equivalents).

-

Add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography.

This approach allows for the introduction of a wide variety of R-groups to probe the structure-activity relationship (SAR).

Caption: Synthetic workflow for the core scaffold and subsequent library generation.

Biological Screening Cascade

A hierarchical screening approach is essential for the efficient evaluation of the newly synthesized library. This ensures that resources are focused on the most promising compounds.

Caption: Hierarchical screening cascade for hit identification and lead optimization.

Detailed Protocols for Biological Evaluation

The following protocols are foundational assays for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of the compound library.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] It is a robust and widely used method for initial cytotoxicity screening.[11]

Materials and Reagents:

-

Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

-